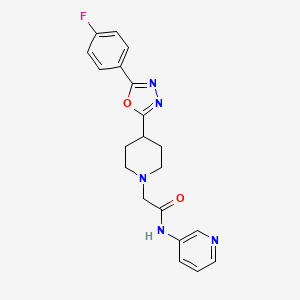
2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H20FN5O2 and its molecular weight is 381.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide is a derivative of the 1,3,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its biological properties, including antimicrobial activity, anticancer potential, and other pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Structural Features
- Oxadiazole Ring : The presence of the 1,3,4-oxadiazole ring is crucial for its biological activity.
- Piperidine and Pyridine Moieties : These nitrogen-containing heterocycles enhance interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains:
| Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 1.0 µg/mL | |
| Mycobacterium tuberculosis | 4–8 µM |
In a study by Dhumal et al. (2016), compounds containing the oxadiazole ring demonstrated strong inhibition against Mycobacterium bovis, suggesting a mechanism that disrupts fatty acid biosynthesis by inhibiting the enoyl reductase enzyme (InhA) .
Anticancer Activity
The cytotoxic effects of the compound have been explored in various cancer cell lines. Notably:
- MCF-7 Breast Cancer Cells : The compound increased p53 expression and induced apoptosis through caspase activation .
Case Study: MCF-7 Cells
A study conducted on MCF-7 cells revealed that treatment with this compound led to:
- Increased levels of apoptotic markers.
- Enhanced cell death compared to untreated controls.
Neuroprotective Effects
Some studies have suggested that oxadiazole derivatives may possess neuroprotective properties. Compounds similar to this one have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:
Propriétés
IUPAC Name |
2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c21-16-5-3-14(4-6-16)19-24-25-20(28-19)15-7-10-26(11-8-15)13-18(27)23-17-2-1-9-22-12-17/h1-6,9,12,15H,7-8,10-11,13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWPHIDZHZAEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














